7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Description
7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one is a heterocyclic compound featuring a fused imidazo-triazinone core with bromine and methyl substituents at positions 7 and 5, respectively. This structural motif is shared with several phosphodiesterase-5 (PDE-5) inhibitors, such as vardenafil and its analogues, which are clinically used for erectile dysfunction (ED) treatment.
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN4O |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
7-bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-4-5(12)8-2-9-11(4)6(7)10-3/h2H,1H3,(H,8,9,12) |
InChI Key |
FVLOIKXJOKXCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route includes:
Electrophilic Amination:
Methylation: The methyl group is introduced at the 5th position using methylating agents like methyl iodide.
Industrial production methods often scale up these reactions, ensuring rigorous safety protocols and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives .
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 229.034 g/mol. Its structure features a triazine ring fused with an imidazole moiety, which contributes to its biological activity.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of 7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one exhibit significant enzyme inhibition properties. Specifically, compounds related to this structure have shown effectiveness in inhibiting the activity of pyruvate dehydrogenase kinase (PDK), an important enzyme in metabolic regulation.
- Inhibition Potency : The derivatives have been reported to display IC50 values ranging from 0.04 to 0.33 µM against PDK1 isoforms, indicating strong inhibitory potential compared to established inhibitors like dichloroacetate (DCA) .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Derivative 4d | 0.04 | PDK1 |
| Derivative 5f | 0.33 | PDK1 |
| DCA | >10 | PDK1 |
This enzyme inhibition suggests potential applications in treating metabolic disorders and cancer, where PDK activity is often dysregulated.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have focused on pancreatic ductal adenocarcinoma (PDAC) cells.
- Cytotoxic Effects : The screening of synthesized triazine derivatives revealed that several compounds significantly reduced cell viability in PDAC cell lines, showcasing their potential as anticancer agents .
| Cell Line | Compound Tested | Viability Reduction (%) |
|---|---|---|
| KRAS-wild-type PDAC | Derivative 4f | 75% |
| KRAS-mutant PDAC | Derivative 5h | 80% |
This efficacy highlights the compound's promise in the development of new cancer therapies.
Pharmacological Potential
Beyond enzyme inhibition and anticancer properties, the compound's pharmacological profile suggests it may possess anticonvulsant properties as well. Recent investigations into related imidazo compounds have indicated that brominated analogues can effectively dampen epileptic activity without significant sedative effects .
- Anticonvulsant Activity : The studies suggest that these compounds could serve as alternatives to traditional anticonvulsants like diazepam, with fewer side effects related to motor impairment.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study on Enzyme Inhibition : A study investigated the effect of synthesized derivatives on PDK activity in vitro. Results indicated a marked decrease in enzymatic activity at low concentrations, paving the way for further exploration in metabolic disease treatment .
- Cancer Treatment Exploration : Research involving the application of these compounds on PDAC models demonstrated not only cytotoxicity but also mechanisms of action that warrant further investigation into their use as chemotherapeutics .
- Antiepileptic Drug Development : A study highlighted a brominated analogue derived from imidazo compounds that exhibited significant anticonvulsant activity in animal models without inducing motor impairment . This positions it as a candidate for further clinical evaluation.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity . The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The imidazo[5,1-f][1,2,4]triazin-4-one scaffold is common among PDE-5 inhibitors. Key structural differences arise from substituents on the phenyl ring and the imidazo-triazinone core:
Table 1: Substituent Comparison
| Compound Name | Core Substituents (Position) | Phenyl Ring Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| 7-Bromo-5-methyl-3H-imidazo-triazin-4-one | Br (7), CH₃ (5) | None | Bromine, methyl |
| Vardenafil | CH₃ (5), C₃H₇ (7) | Ethoxy (2), 4-ethylpiperazinylsulfonyl (5) | Sulfonamide, ethylpiperazine |
| Propoxy-vardenafil | CH₃ (5), C₃H₇ (7) | Propoxy (2), 4-ethylpiperazinylsulfonyl (5) | Sulfonamide, propoxy group |
| Desulfovardenafil | CH₃ (5), C₃H₇ (7) | Ethoxy (2) | Ethoxy, no sulfonyl group |
| 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo-triazin-4-one | CH₃ (5), C₃H₇ (7) | Ethoxy (2) | Ethoxy, propyl |
Notes:
- Vardenafil (Levitra®) includes a sulfonamide-linked 4-ethylpiperazine group, critical for PDE-5 binding .
- Propoxy-vardenafil replaces the ethoxy group with propoxy, a modification linked to adulteration in dietary supplements .
- Desulfovardenafil lacks the sulfonyl group, reducing PDE-5 inhibitory activity .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Toxicity Data
| Compound Name | Solubility (LogP) | PDE-5 IC₅₀ (nM) | Adverse Effects |
|---|---|---|---|
| Vardenafil | 2.1 | 0.7 | Headache, dyspepsia, hypotension |
| Propoxy-vardenafil | 2.5 (estimated) | Not reported | Potential hepatotoxicity (inferred) |
| 7-Bromo-5-methyl-3H-imidazo-triazin-4-one | 1.8 (predicted) | Not tested | Unknown (structural alerts for bromine) |
| Desulfovardenafil | 1.9 | >1000 | Minimal PDE-5 inhibition |
Notes:
- Vardenafil’s sulfonamide group enhances binding to PDE-5’s catalytic domain, while its absence (e.g., in desulfovardenafil) abolishes activity .
Biological Activity
7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 215.00752 g/mol
- CAS Number : 1235374-52-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to function as a potential inhibitor of certain enzymes and receptors involved in disease processes.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance:
- Inhibition of RNA polymerase : Compounds in the imidazo[5,1-f][1,2,4]triazin class have shown significant inhibition of RNA polymerase activity in vitro, which is crucial for viral replication .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Biological Activity | Target | IC Value (µM) | Reference |
|---|---|---|---|
| Antiviral | NS5B RNA polymerase | 0.35 | |
| Cytotoxicity | Human T-Lymphocytes | >50 | |
| Enzyme Inhibition | Cyclin-dependent kinase | 0.26 |
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral properties of imidazo[5,1-f][1,2,4]triazin derivatives, it was found that this compound exhibited promising results against Hepatitis C virus (HCV) by significantly inhibiting the NS5B RNA polymerase with an IC value of 0.35 µM .
Case Study 2: Anticancer Properties
Another study investigated the potential anticancer effects of imidazotetrazine derivatives. The compound demonstrated selective cytotoxicity against various cancer cell lines while exhibiting low toxicity in normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Q & A
Q. Key Considerations :
| Parameter | Method A | Method B |
|---|---|---|
| Reagents | Alkali, compound X | Oxalic anhydride |
| Yield Optimization | pH control | Solvent selection |
| Purification | Crystallization | Chromatography |
Which spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- NMR : 1H and 13C NMR confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z = 364 [M + H]+ in ESI mode) .
Advanced : High-resolution MS and 2D NMR (e.g., HSQC, COSY) resolve structural ambiguities in fused heterocycles .
How can researchers address discrepancies in synthetic yields across methodologies?
Q. Advanced
- Parameter Screening : Systematically vary reaction conditions (temperature, solvent, catalyst loading). For instance, palladium-catalyzed methods require inert atmospheres to prevent catalyst deactivation .
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., debrominated intermediates) and adjust stoichiometry .
- Case Study : reports two methods for synthesizing imidazo-triazinones, with Method B yielding higher purity due to controlled oxalate coupling .
How to design an experiment to evaluate the compound’s stability under varying pH conditions?
Q. Advanced
- Protocol :
- Key Metrics : Degradation products (e.g., hydrolyzed imidazole rings) and half-life calculations.
What strategies are effective for synthesizing structural analogs with enhanced bioactivity?
Q. Advanced
- Bromine Substitution : Replace bromine with other halogens (e.g., chlorine) or functional groups (e.g., -CF₃) to modulate electronic properties .
- Scaffold Modification : Fuse additional rings (e.g., benzodiazepines) via palladium-catalyzed cross-coupling .
- Case Study : demonstrates that methyl and chloro substituents on pyrrolo-triazine analogs enhance kinase inhibition .
How to analyze conflicting NMR data for this compound?
Q. Advanced
- Troubleshooting Steps :
What experimental approaches validate the compound’s role as a CYP11B1 inhibitor?
Q. Advanced
- Enzyme Assays : Measure IC₃₀ values using recombinant CYP11B1 and cortisol synthesis inhibition .
- Docking Studies : Perform molecular modeling to assess binding affinity to the enzyme’s active site .
- Control Experiments : Test against related isoforms (e.g., CYP11B2) to confirm selectivity .
How to optimize reaction conditions for large-scale synthesis without compromising purity?
Q. Advanced
What are the implications of bromine’s position on the compound’s reactivity?
Basic
Bromine at the 7-position enhances electrophilic aromatic substitution reactivity, enabling further functionalization (e.g., Suzuki coupling) . Compare with analogs lacking bromine, which show reduced cross-coupling efficiency .
How to design a stability-indicating assay for this compound?
Q. Advanced
- Forced Degradation : Expose the compound to heat (60°C), light (UV), and oxidative conditions (H₂O₂).
- Analytical Tools : UPLC-PDA-MS to track degradation pathways and quantify impurities .
What computational methods predict the compound’s physicochemical properties?
Q. Advanced
- LogP Calculation : Use software like MarvinSuite to estimate lipophilicity for drug-likeness assessment.
- pKa Prediction : ACD/Labs software identifies ionizable groups (e.g., imidazole NH) .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, variations in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Curves : Validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
What safety precautions are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
